Cas no 5317-07-7 (1-(phenylmethyl)-1H-Imidazole-5-carboxylic acid)

1-(phenylmethyl)-1H-Imidazole-5-carboxylic acid structure
5317-07-7 structure
Product name:1-(phenylmethyl)-1H-Imidazole-5-carboxylic acid
CAS No:5317-07-7
MF:C11H10N2O2
MW:202.209302425385
MDL:MFCD06203553
CID:385062
PubChem ID:12798410

1-(phenylmethyl)-1H-Imidazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(phenylmethyl)-1H-Imidazole-5-carboxylic acid
    • 1-benzyl-1H-imidazole-5-carboxylicacid
    • MFCD06203553
    • AKOS004117914
    • 5317-07-7
    • CS-0083840
    • 1-benzyl-1H-imidazole-5-carboxylic acid
    • 3-BENZYLIMIDAZOLE-4-CARBOXYLIC ACID
    • 1-benzylimidazole-5-carboxylic acid
    • KS-8133
    • F52467
    • SCHEMBL3932992
    • STL374135
    • DB-162204
    • MDL: MFCD06203553
    • Inchi: InChI=1S/C11H10N2O2/c14-11(15)10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15)
    • InChI Key: KFCCJOSPLDQLRS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CN2C=NC=C2C(=O)O

Computed Properties

  • Exact Mass: 223.107
  • Monoisotopic Mass: 223.107
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.311
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.61
  • LogP: 1.62960

1-(phenylmethyl)-1H-Imidazole-5-carboxylic acid Security Information

1-(phenylmethyl)-1H-Imidazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM330059-250mg
1-Benzyl-1H-imidazole-5-carboxylic acid
5317-07-7 95%+
250mg
$435 2021-08-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XY0118-5g
1-benzyl-1H-imidazole-5-carboxylic acid
5317-07-7 95%
5g
$1700 2023-09-07
Chemenu
CM330059-250mg
1-Benzyl-1H-imidazole-5-carboxylic acid
5317-07-7 95%+
250mg
$334 2023-01-19
eNovation Chemicals LLC
Y1252017-100mg
1-benzyl-1H-imidazole-5-carboxylic acid
5317-07-7 95%
100mg
$200 2024-06-06
1PlusChem
1P00NCNL-250mg
1-benzyl-1H-imidazole-5-carboxylic acid
5317-07-7 95%
250mg
$309.00 2024-04-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154480-100mg
1-Benzyl-1H-imidazole-5-carboxylic acid
5317-07-7 97%
100mg
¥1815.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154480-250mg
1-Benzyl-1H-imidazole-5-carboxylic acid
5317-07-7 97%
250mg
¥3025.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1154480-1g
1-Benzyl-1H-imidazole-5-carboxylic acid
5317-07-7 97%
1g
¥6048.00 2024-05-10
eNovation Chemicals LLC
Y1252017-250mg
1-benzyl-1H-imidazole-5-carboxylic acid
5317-07-7 95%
250mg
$315 2025-02-24
abcr
AB483207-250mg
1-Benzyl-1H-imidazole-5-carboxylic acid; .
5317-07-7
250mg
€503.70 2025-02-16

Additional information on 1-(phenylmethyl)-1H-Imidazole-5-carboxylic acid

1-(Phenylmethyl)-1H-Imidazole-5-carboxylic Acid: A Comprehensive Overview

1-(Phenylmethyl)-1H-Imidazole-5-carboxylic acid (CAS No. 5317-07-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its imidazole ring structure, has garnered attention due to its potential applications in drug development and as a versatile building block in synthetic chemistry. The imidazole ring is a heterocyclic aromatic compound with two nitrogen atoms, which contributes to its unique chemical properties and reactivity.

The CAS No. 5317-07-7 designation uniquely identifies this compound within the Chemical Abstracts Service registry, ensuring consistency in scientific communication. The structure of 1-(phenylmethyl)-1H-imidazole-5-carboxylic acid consists of a phenylmethyl group attached to the imidazole ring at the 1-position, with a carboxylic acid group at the 5-position. This arrangement imparts specific electronic and steric properties, making it suitable for various chemical reactions and biological interactions.

Recent studies have highlighted the potential of imidazoles in medicinal chemistry, particularly as scaffolds for designing bioactive molecules. For instance, research has shown that imidazoles can act as inhibitors of certain enzymes, such as kinases and proteases, which are critical targets in the treatment of diseases like cancer and inflammatory disorders. The phenylmethyl group in this compound adds further complexity to its structure, potentially enhancing its ability to interact with biological systems.

The synthesis of 1-(phenylmethyl)-1H-imidazole-5-carboxylic acid typically involves multi-step processes that combine nucleophilic aromatic substitution and coupling reactions. One common approach is the condensation of o-amino phenol derivatives with aldehydes or ketones, followed by oxidation or cyclization steps to form the imidazole ring. The introduction of the phenylmethyl group often requires additional steps, such as Friedel-Crafts alkylation or Suzuki coupling, depending on the desired regiochemistry.

In terms of applications, imidazoles are widely used in pharmaceuticals due to their ability to form hydrogen bonds and their stability in physiological conditions. For example, certain imidazole derivatives have been explored as anti-inflammatory agents, antifungal agents, and even as components in vaccines. The presence of the carboxylic acid group in 1-(phenylmethyl)-1H-imidazole-5-carboxylic acid further enhances its versatility, allowing for easy modification through esterification or amidation reactions.

Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetics of compounds like CAS No. 5317-07-7 with greater accuracy. These studies often utilize molecular docking simulations to assess how well a compound can bind to target proteins or enzymes. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that certain imidazole derivatives exhibit strong binding affinity to human topoisomerase IIα, a key enzyme involved in DNA replication and transcription.

The phenylmethyl group in this compound also plays a crucial role in modulating its physical properties. For example, it increases lipophilicity, which can improve membrane permeability and enhance drug delivery across biological barriers. This property is particularly valuable in the development of orally administered drugs where absorption efficiency is critical.

In conclusion, 1-(phenylmethyl)-1H-imidazole-5-carboxylic acid (CAS No. 5317-07-7) is a compound with promising potential in various areas of chemistry and pharmacology. Its unique structure allows for diverse applications ranging from synthetic chemistry to drug discovery. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing therapeutic interventions for complex diseases.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5317-07-7)1-(phenylmethyl)-1H-Imidazole-5-carboxylic acid
A1163976
Purity:99%
Quantity:1g
Price ($):453.0